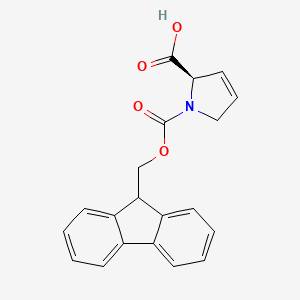
1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes an acetyl group, a bromine atom, and a carboxylic acid group attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent bromination and acetylation steps introduce the bromine and acetyl groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery for conditions like cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid involves its interaction with specific molecular targets. The acetyl and bromine groups can enhance binding affinity to enzymes or receptors, influencing biological pathways. For example, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
- 1-Acetylindole-3-carboxylic acid
- 5-Bromoindole-3-carboxylic acid
- 6-Methylindole-3-carboxylic acid
Comparison: 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid is unique due to the combination of acetyl, bromine, and methyl groups on the indole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, compared to its analogs .
Propriétés
Formule moléculaire |
C12H10BrNO3 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
1-acetyl-5-bromo-6-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-11-8(4-10(6)13)9(12(16)17)5-14(11)7(2)15/h3-5H,1-2H3,(H,16,17) |
Clé InChI |
LKCKCENQVCXZMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Br)C(=CN2C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


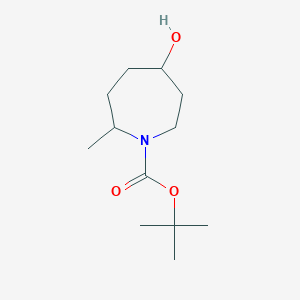
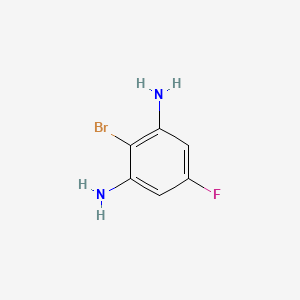
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
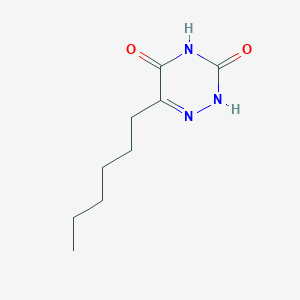
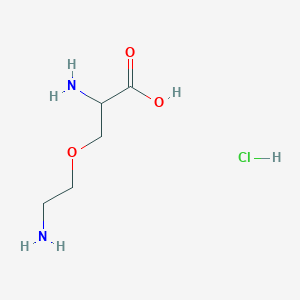
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
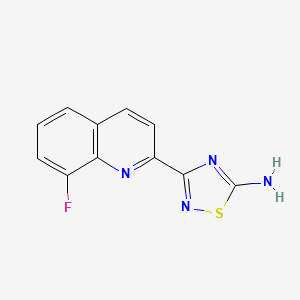
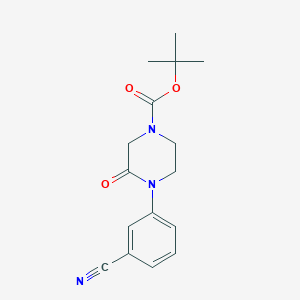
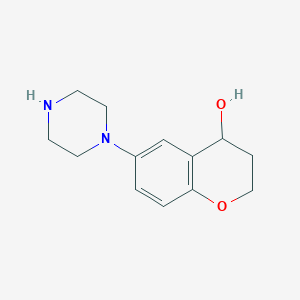
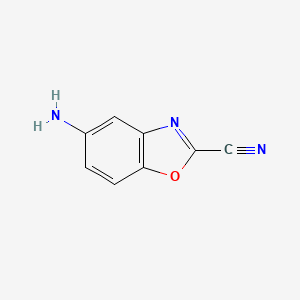
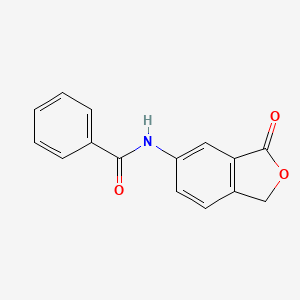

![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
